2-Methylmorpholine-4-carboxamide
Description
2-Methylmorpholine-4-carboxamide is a heterocyclic compound featuring a morpholine ring substituted with a methyl group at the 2-position and a carboxamide functional group at the 4-position.
Properties
CAS No. |
139994-84-6 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-methylmorpholine-4-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-5-4-8(6(7)9)2-3-10-5/h5H,2-4H2,1H3,(H2,7,9) |
InChI Key |
PSBKPDBAKUAHJD-UHFFFAOYSA-N |
SMILES |
CC1CN(CCO1)C(=O)N |
Canonical SMILES |
CC1CN(CCO1)C(=O)N |
Synonyms |
4-Morpholinecarboxamide,2-methyl-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
2.1 CNS Drug Development
The morpholine scaffold, including MMCA, is extensively utilized in the design of CNS-active drugs. Research indicates that compounds containing the morpholine moiety can effectively interact with various receptors involved in neurological conditions. For instance, MMCA derivatives have shown potential as modulators of sigma receptors, which are implicated in pain modulation and neuroprotection .
2.2 Anticancer Research
MMCA has been investigated for its potential in anticancer therapies. The compound's structure allows for the inhibition of protein-protein interactions (PPIs), which are often considered challenging targets in cancer treatment. A study highlighted the synthesis of macrocyclic peptides incorporating morpholine derivatives that effectively inhibited the MDM2:p53 interaction, a critical pathway in tumor suppression .
Case Studies and Research Findings
3.1 Synthesis and Screening of Macrocycles
A combinatorial approach was employed to generate a library of macrocycles using MMCA as a scaffold. This method allowed for high-throughput screening against various targets, including thrombin and MDM2, leading to the identification of nanomolar inhibitors . The study demonstrated that MMCA-based compounds could serve as effective leads in developing new therapeutics targeting difficult-to-drug proteins.
3.2 Antimalarial Activity
Research has also explored the antimalarial properties of MMCA derivatives through structural modifications that enhance their efficacy against Plasmodium falciparum. A quinoline-4-carboxamide derivative with similar structural features showed promising results in inhibiting translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in malaria parasites . This highlights the potential for MMCA-related compounds in combating malaria.
Comparative Data Table
The following table summarizes key findings related to the applications of 2-Methylmorpholine-4-carboxamide:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Methylmorpholine-4-carboxamide with morpholine-based analogs, emphasizing structural, synthetic, and functional differences.
Structural and Functional Group Comparisons
Key Observations :
- Functional Groups : The carboxamide group in this compound and N-(2-Chloroethyl)morpholine-4-carboxamide supports hydrogen bonding, influencing solubility and crystallinity . In contrast, the amidine group in 4-Morpholinecarboxamidine introduces basicity and stronger hydrogen-bonding capacity .
- Substituent Effects : The 2-methyl group in this compound likely increases steric hindrance and lipophilicity compared to the chloroethyl group in N-(2-Chloroethyl)morpholine-4-carboxamide, which may enhance reactivity in alkylation reactions .
Key Observations :
- Chloroethyl derivatives (e.g., ) require careful handling due to electrophilic chloroethyl groups, whereas methyl-substituted analogs (e.g., ) prioritize steric control.
- Amidines (e.g., ) involve guanidine-forming reactions, distinct from carboxamide syntheses.
Physical and Chemical Properties
Preparation Methods
Reaction Overview
The most documented method involves a three-stage process starting with ethylenediamine and N-phenoxycarbonylmorpholine, followed by pH-controlled purification and oxalate salt formation.
Detailed Reaction Steps
Stage 1: Nucleophilic Aminolysis
Ethylenediamine reacts with N-phenoxycarbonylmorpholine at 64–70°C for 7 hours, forming N-(2-aminoethyl)morpholine-4-carboxamide. Ethylenediamine acts as both a reactant and solvent, enabling a 90% conversion rate.
Stage 2: Alkaline Precipitation
Post-distillation, acetone and 30% NaOH are added to adjust the pH to 11–12, precipitating impurities. The filtrate is concentrated to recover acetone, demonstrating solvent sustainability.
Stage 3: Oxalate Salt Crystallization
The residue is dissolved in water, and oxalic acid is added at pH 2–3 to form the oxalate salt. Ethanol reflux (0.5 hours) and cooling (0–10°C) yield 106.1 kg of product with 99.97% HPLC purity.
Optimization Parameters
-
Temperature : Maintaining 70±2°C during distillation minimizes byproducts.
-
Solvent Ratios : A 1:1.6 ratio of ethylenediamine to acetone ensures efficient impurity removal.
-
pH Control : Alkaline conditions (pH 11–12) precipitate unreacted amines, while acidic conditions (pH 2–3) facilitate salt formation.
Table 1: Industrial Synthesis Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 89.8% |
| Purity (HPLC) | 99.97% |
| Residual Ethylenediamine | 0.02% |
| Reaction Time | 7 hours (Stage 1) |
Catalytic Hydrogenation Approaches
Challenges and Adjustments
-
Catalyst Loading : 15 g of Pd/C per 50 g substrate is typical, but costs may limit scalability.
-
Byproduct Formation : Over-reduction risks require precise temperature control.
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Industrial Aminolysis | 89.8% | 99.97% | High | Moderate |
| Catalytic Hydrogenation | 79%* | 95%* | Moderate | Low |
| Biocatalytic | <50%* | 90%* | Low | High |
*Data extrapolated from analogous syntheses.
Mechanistic Insights and pH-Dependent Optimization
pKa Considerations
The pKa of ethylenediamine (10.7) and oxalic acid (1.25) dictates pH adjustments during synthesis. Alkaline conditions deprotonate the amine, facilitating precipitation, while protonation at pH 2–3 stabilizes the oxalate salt.
Solvent Effects
-
Acetone : Reduces polarity to precipitate hydrophobic impurities.
-
Ethanol : Enhances oxalate solubility during reflux, ensuring high crystallinity.
Industrial-Scale Challenges and Solutions
Solvent Recovery
Distillation under reduced pressure recovers 95% of ethylenediamine and acetone, reducing waste.
Energy Efficiency
Exothermic reactions during NaOH addition necessitate cooling systems, contributing to 15% of operational costs.
Q & A
Q. Table 1. Key Analytical Parameters for this compound
| Parameter | Method | Conditions/Results | Reference |
|---|---|---|---|
| Purity | HPLC | >98% (C18, 0.1% TFA, 1.0 mL/min) | |
| Crystal Structure | X-ray Diffraction | Space group P2/c, Z = 4 | |
| LogP | Shake-Flask Method | 1.8 ± 0.2 |
Q. Table 2. Biological Activity of Select Derivatives
| Derivative | HDAC6 IC (nM) | mTOR IC (nM) | Cell Viability (IC, μM) |
|---|---|---|---|
| Parent Compound | 45 ± 3 | 78 ± 6 | 12.4 ± 1.2 |
| 2-Ethyl Analog | 320 ± 25 | >1000 | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
